4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
The synthesis of 4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-chloro-2-nitrophenylhydrazine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.
Chemical Reactions Analysis
4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
4-Chloro-2-nitrophenylhydrazine: A precursor in the synthesis of the compound.
Cyclohexa-2,4-dien-1-one: The core structure to which the nitrophenyl and hydrazinylidene groups are attached.
2-Nitrophenylhydrazine: A related compound with similar functional groups.
Properties
CAS No. |
56361-58-1 |
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Molecular Formula |
C12H8ClN3O3 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
4-chloro-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8ClN3O3/c13-8-5-6-12(17)10(7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H |
InChI Key |
RXFBLKKBFIUWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
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